

A Comparative Guide to the ^1H NMR Spectrum of 2-Methylcyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 2-Methylcyclopentanecarboxylic acid

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This guide provides a detailed comparison of the ^1H NMR spectrum of **2-methylcyclopentanecarboxylic acid** with its structural isomers and the parent compound, cyclopentanecarboxylic acid. Due to the limited availability of experimental spectra for **2-methylcyclopentanecarboxylic acid**, this guide presents a predicted spectrum based on established NMR principles, offering valuable insights for spectral interpretation and structural elucidation.

Comparison of ^1H NMR Spectral Data

The following table summarizes the experimental ^1H NMR data for cyclopentanecarboxylic acid and the predicted data for the cis and trans isomers of **2-methylcyclopentanecarboxylic acid** and 3-methylcyclopentanecarboxylic acid.

Compound	Proton	Predicted/Experimental Chemical Shift (ppm)	Predicted Multiplicity
Cyclopentanecarboxylic Acid	-COOH	11.89	singlet
H-1	2.76	quintet	
H-2, H-5	1.88 - 1.98	multiplet	
H-3, H-4	1.55 - 1.75	multiplet	
cis-2-Methylcyclopentanecarboxylic Acid	-COOH	~12	singlet
H-1	~2.5	multiplet	
H-2	~2.1	multiplet	
H-3, H-4, H-5	~1.2 - 1.9	multiplet	
-CH ₃	~1.1	doublet	
trans-2-Methylcyclopentanecarboxylic Acid	-COOH	~12	singlet
H-1	~2.4	multiplet	
H-2	~1.9	multiplet	
H-3, H-4, H-5	~1.2 - 1.9	multiplet	
-CH ₃	~1.0	doublet	
cis-3-Methylcyclopentanecarboxylic Acid	-COOH	~12	singlet
H-1	~2.8	multiplet	
H-2, H-5	~1.9 - 2.2	multiplet	

H-3	~1.8	multiplet	
H-4	~1.3 - 1.6	multiplet	
-CH ₃	~1.0	doublet	
trans-3-Methylcyclopentanecarboxylic Acid	-COOH	~12	singlet
H-1	~2.7	multiplet	
H-2, H-5	~1.8 - 2.1	multiplet	
H-3	~1.6	multiplet	
H-4	~1.4 - 1.7	multiplet	
-CH ₃	~0.9	doublet	

Experimental Protocols

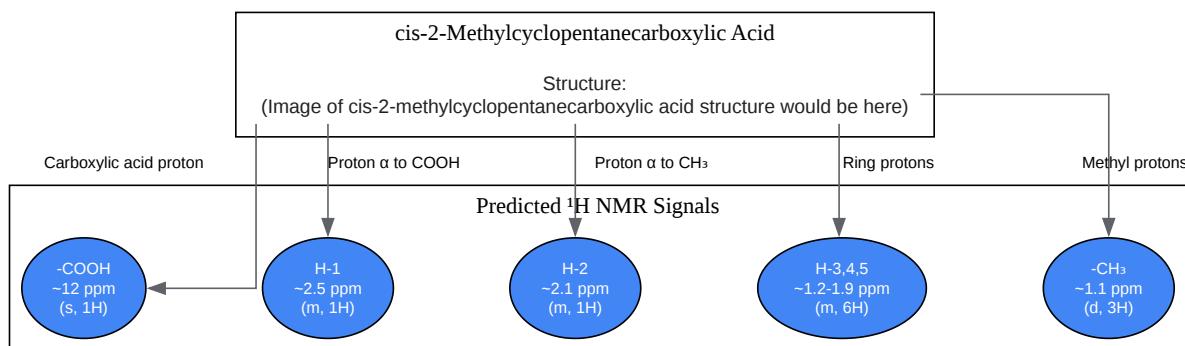
The experimental data for cyclopentanecarboxylic acid was obtained from a spectrum recorded on a 90 MHz spectrometer in CDCl₃.^[1] Predicted data for the other compounds are based on standard ¹H NMR chemical shift correlations and spin-spin coupling principles.

General Experimental Conditions for ¹H NMR Spectroscopy:

- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds, with the residual CHCl₃ peak appearing at approximately 7.26 ppm.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.
- Temperature: Spectra are usually recorded at room temperature (approximately 298 K).
- Instrument Frequency: Data can be acquired on spectrometers with varying frequencies (e.g., 300, 400, 500 MHz). Higher frequencies will result in better signal dispersion.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of **cis-2-methylcyclopentanecarboxylic acid** and its predicted ^1H NMR signals.



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Caption: Predicted ^1H NMR signals for **cis-2-methylcyclopentanecarboxylic acid**.

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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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